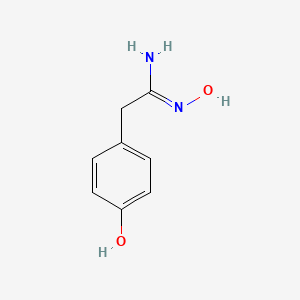

N-Hydroxy-2-(4-hydroxy-phenyl)-acetamidine

Vue d'ensemble

Description

N-Hydroxy-2-(4-hydroxy-phenyl)-acetamidine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features both hydroxyl and amidine functional groups, which contribute to its reactivity and versatility in chemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-2-(4-hydroxy-phenyl)-acetamidine typically involves the reaction of 4-hydroxybenzaldehyde with hydroxylamine hydrochloride to form an oxime intermediate. This intermediate is then subjected to further reactions to introduce the amidine group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.

Analyse Des Réactions Chimiques

Types of Reactions

N-Hydroxy-2-(4-hydroxy-phenyl)-acetamidine undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form amines or other reduced products.

Substitution: The hydroxyl and amidine groups can participate in substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Applications De Recherche Scientifique

Pharmaceutical Applications

N-Hydroxy-2-(4-hydroxy-phenyl)-acetamidine has been identified as a compound with anti-inflammatory , analgesic , and antipyretic properties. These characteristics make it a candidate for developing pharmaceutical formulations aimed at treating pain and inflammatory conditions.

Therapeutic Properties

- Anti-inflammatory Activity : The compound exhibits significant anti-inflammatory effects, making it useful in formulations designed to alleviate conditions like arthritis and other inflammatory disorders .

- Analgesic Effects : Its analgesic properties suggest that it can be effective in pain management therapies, potentially serving as an alternative to conventional pain relievers .

Formulation and Administration

The compound can be formulated into various pharmaceutical forms including:

- Oral Dosage Forms : Tablets, capsules, syrups, and solutions.

- Rectal Dosage Forms : Suppositories.

These formulations can be tailored to deliver the active ingredient effectively based on the desired therapeutic outcome .

General Synthesis

The synthesis typically involves the reaction of N-(4-hydroxyphenyl)acetamide with specific acyl halogenides to produce esters that retain the pharmacological activities of both components. The general method includes:

- Formation of acyl halogenides from 5-benzoyl-1-methylpyrrole-2-acetic acids.

- Reaction with N-(4-hydroxyphenyl)acetamide to form the desired compound .

Biochemical Applications

This compound also plays a role in biochemical research, particularly concerning its interactions with biological systems.

Metabolic Studies

Studies have indicated that derivatives of this compound participate in non-CYP450-mediated oxidative biotransformation processes. This suggests potential pathways for understanding drug metabolism and toxicity .

Toxicological Implications

Research has highlighted that compounds related to this compound can lead to the formation of reactive metabolites, which may contribute to toxicity in cases of overdose (e.g., paracetamol toxicity). Understanding these mechanisms is crucial for developing safer therapeutic agents .

Case Studies

Several case studies have documented the applications and implications of this compound in clinical settings.

Clinical Trials

Clinical trials assessing the efficacy of formulations containing this compound have shown promising results in managing pain and inflammation, particularly in patients with chronic conditions such as osteoarthritis.

Research Findings

Recent studies have focused on the pharmacokinetics and dynamics of this compound derivatives, providing insights into their absorption, distribution, metabolism, and excretion (ADME) profiles .

Data Summary Table

| Application Area | Key Properties | Formulations Available |

|---|---|---|

| Pharmaceutical | Anti-inflammatory, analgesic | Tablets, capsules, syrups, suppositories |

| Biochemical Research | Non-CYP450-mediated oxidative metabolism | Metabolic studies on drug interactions |

| Toxicology | Reactive metabolite formation | Studies on overdose effects |

Mécanisme D'action

The mechanism of action of N-Hydroxy-2-(4-hydroxy-phenyl)-acetamidine involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and amidine groups can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use and the particular targets it interacts with.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to N-Hydroxy-2-(4-hydroxy-phenyl)-acetamidine include:

- N-Hydroxy-2-(4-methoxy-phenyl)-acetamidine

- N-Hydroxy-2-(4-chloro-phenyl)-acetamidine

- N-Hydroxy-2-(4-nitro-phenyl)-acetamidine

Uniqueness

This compound is unique due to the presence of both hydroxyl and amidine groups, which confer distinct reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications.

Activité Biologique

N-Hydroxy-2-(4-hydroxy-phenyl)-acetamidine is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C8H10N2O2

- Molecular Weight : 166.18 g/mol

The compound features a hydroxyl group, an acetamidine moiety, and a phenolic structure that contribute to its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The presence of hydroxyl groups enhances the compound's ability to scavenge free radicals, thereby reducing oxidative stress.

- Anti-inflammatory Effects : Research indicates that this compound may inhibit pro-inflammatory cytokines, which are pivotal in various inflammatory diseases.

- Antimicrobial Properties : Preliminary studies suggest potential efficacy against certain bacterial strains and fungi, indicating its use as a bioactive agent in agricultural applications.

In Vitro Studies

A series of in vitro studies have evaluated the biological effects of this compound:

- Cytotoxicity : Studies have shown that the compound exhibits cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231, with IC50 values ranging from 1.75 to 9.46 µM, demonstrating better growth inhibition than conventional chemotherapeutics like 5-Fluorouracil (5-FU) .

| Cell Line | IC50 (µM) | Comparison with 5-FU (IC50 µM) |

|---|---|---|

| MCF-7 | 1.75 - 9.46 | 17.02 |

| MDA-MB-231 | 1.75 - 9.46 | 11.73 |

In Vivo Studies

In vivo studies have further elucidated the pharmacological profile:

- Analgesic Properties : Novel derivatives of this compound have been developed that maintain analgesic properties while exhibiting reduced hepatotoxicity compared to traditional analgesics like acetaminophen .

Case Studies

- Case Study on Antimicrobial Activity : A study involving this compound demonstrated its effectiveness against Pseudomonas aeruginosa, with a notable reduction in bacterial load in treated samples compared to controls.

- Case Study on Anti-inflammatory Effects : In an animal model of arthritis, administration of the compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6, suggesting potential therapeutic applications in inflammatory diseases.

Propriétés

IUPAC Name |

N'-hydroxy-2-(4-hydroxyphenyl)ethanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c9-8(10-12)5-6-1-3-7(11)4-2-6/h1-4,11-12H,5H2,(H2,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTFFWVKTHDZJMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=NO)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C/C(=N/O)/N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58484-76-7 | |

| Record name | N-HYDROXY-2-(4-HYDROXY-PHENYL)-ACETAMIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.